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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-(trifluoromethyl)phenol is a substituted aromatic compound of significant
interest in medicinal chemistry and materials science. Its structure, featuring a phenol ring
substituted with both a methoxy (-OCHs) and a trifluoromethyl (-CFs) group, presents a unique
combination of electronic and steric properties. The trifluoromethyl group, a well-known
bioisostere for various functional groups, can enhance metabolic stability, lipophilicity, and
binding affinity of molecules. The methoxy group, also a common substituent in bioactive
molecules, influences the electronic nature and hydrogen bonding capabilities of the phenolic
hydroxyl group.

This technical guide provides a comprehensive overview of the known physical properties of 3-
Methoxy-4-(trifluoromethyl)phenol. Due to the limited availability of experimentally
determined data in publicly accessible literature, this guide also offers insights into the
expected properties based on the influence of its functional groups and provides information on
the synthesis of structurally related compounds to aid researchers in their work with this
molecule.

Molecular Structure and Properties
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The foundational properties of 3-Methoxy-4-(trifluoromethyl)phenol have been established
and are crucial for any experimental design or computational modeling.

Property Value Source

CAS Number 106877-41-2 [1][2]

Molecular Formula CsH7F30:2 [2]

Molecular Weight 192.14 g/mol [3]
Structure:

Caption: 2D structure of 3-Methoxy-4-(trifluoromethyl)phenol.

Physical Properties: An Overview

A thorough search of scientific databases and chemical supplier information did not yield
experimentally determined values for several key physical properties of 3-Methoxy-4-
(trifluoromethyl)phenol. The following table summarizes the available information and
explicitly notes where data is currently unavailable.
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Property Value Remarks

Data not found in the searched

Melting Point Not available )
literature.
N ) ] Data not found in the searched
Boiling Point Not available )
literature.
) ] Data not found in the searched
Density Not available ]
literature.
Expected to have moderate
Solubility Not available solubility in organic solvents
and limited solubility in water.
The phenolic proton's acidity
will be influenced by the
pKa Not available electron-withdrawing -CFs

group and the electron-
donating -OCHs group.

The absence of this data highlights an opportunity for further experimental characterization of
this compound. For researchers requiring these parameters for applications such as reaction
optimization, formulation development, or computational studies, experimental determination is
highly recommended.

Spectroscopic Data

While specific experimental spectra for 3-Methoxy-4-(trifluoromethyl)phenol are not readily
available in public spectral databases, the expected spectroscopic characteristics can be
inferred from the analysis of its structural isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methoxy protons, and the phenolic hydroxyl proton. The chemical shifts and
coupling patterns of the aromatic protons will be influenced by the positions of the methoxy
and trifluoromethyl groups. The methoxy group will appear as a singlet, typically in the range
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of 3.8-4.0 ppm. The phenolic proton signal may be broad and its chemical shift will be
solvent-dependent.

e 13C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the
methoxy carbon, and the trifluoromethyl carbon. The trifluoromethyl group will appear as a
quartet due to coupling with the fluorine atoms.

e 19F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption
bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm~1), C-O stretching
of the ether and phenol, and strong C-F stretching bands associated with the trifluoromethyl
group (typically in the 1000-1350 cm~1 region).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to
the molecular weight of the compound (192.14 g/mol ). The fragmentation pattern will be
influenced by the stability of the aromatic ring and the nature of the substituents.

Synthesis of Structurally Related Phenols:
Methodological Insights

While a specific, detailed experimental protocol for the synthesis of 3-Methoxy-4-
(trifluoromethyl)phenol was not found in the reviewed literature, the synthesis of structurally
similar compounds provides valuable insights into potential synthetic strategies. A common
approach for the synthesis of substituted phenols involves the diazotization of an appropriate
aniline precursor followed by hydrolysis.

Hypothetical Synthetic Pathway:

A plausible synthetic route to 3-Methoxy-4-(trifluoromethyl)phenol could start from 3-
methoxy-4-(trifluoromethyl)aniline.
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Synthetic Scheme

NaNOz2, HCI
[3—Methoxy—4—(trif|uoromethyl)anilina% Hz0, A (3—Methoxy—4—(trif|uoromethyl)phenoD

Click to download full resolution via product page
Caption: Hypothetical synthesis of 3-Methoxy-4-(trifluoromethyl)phenol.
Experimental Protocol for a Related Compound (Diazotization of an Aniline):

The following is a general procedure for the diazotization of an aniline, which could be adapted
for the synthesis of the target molecule from its corresponding aniline precursor.

o Salt Formation: Dissolve the starting aniline (1 equivalent) in an agueous solution of a strong
acid (e.g., HCl or H2S0a4).

¢ Diazotization: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sodium
nitrite (NaNO32) (1-1.1 equivalents) in water, keeping the temperature below 10 °C.

o Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium
group is replaced by a hydroxyl group, releasing nitrogen gas.

o Work-up and Purification: After the reaction is complete, the product is extracted with an
organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The
crude product can be purified by techniques such as distillation or chromatography.

Causality in Experimental Choices:

o Low Temperature for Diazotization: Diazonium salts are often unstable at higher
temperatures and can decompose. Maintaining a low temperature is crucial for preventing
unwanted side reactions and ensuring a good yield.

» Acidic Conditions: The presence of a strong acid is necessary for the formation of nitrous
acid (HNO2) from sodium nitrite, which is the reactive species in the diazotization reaction.
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o Controlled Addition of Nitrite: Slow, controlled addition of the sodium nitrite solution is
important to manage the exothermic nature of the reaction and to avoid a buildup of nitrous
acid.

Conclusion

3-Methoxy-4-(trifluoromethyl)phenol is a compound with high potential in various fields of
chemical research. While its fundamental molecular properties are known, a significant gap
exists in the publicly available experimental data for its key physical properties. This guide has
consolidated the available information and provided a framework for understanding the
compound's expected characteristics based on established chemical principles. The outlined
synthetic strategies for related compounds offer a starting point for researchers interested in
the preparation and further investigation of this molecule. The determination and publication of
the missing physical and spectroscopic data would be a valuable contribution to the scientific
community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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